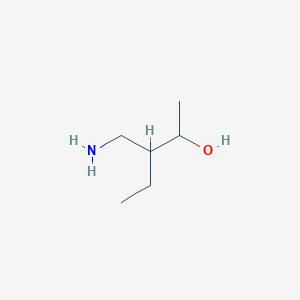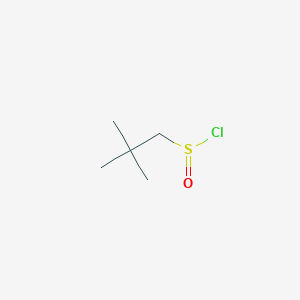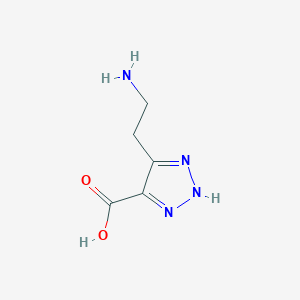
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Esterification and Amidation: Products include esters and amides of this compound.
Applications De Recherche Scientifique
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro substituent.
5-Bromo-2-(pyridin-3-ylmethoxy)benzoic acid: Contains a bromo group instead of a chloro group.
5-Chloro-2-(pyridin-2-ylmethoxy)benzoic acid: The pyridine ring is attached at a different position.
Uniqueness
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C13H10ClNO3 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-4-12(11(6-10)13(16)17)18-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |
Clé InChI |
VHWFNMXJVSWHMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)







